
2-(4-Bromophenyl)-2-oxoacetamide
Overview
Description
2-(4-Bromophenyl)-2-oxoacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromophenylacetic acid with acetic anhydride in the presence of a catalyst to form the desired compound .
Industrial Production Methods: Industrial production of 2-(4-Bromophenyl)-2-oxoacetamide often employs large-scale bromination processes followed by acylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the oxo group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: 2-(4-Iodophenyl)-2-oxoacetamide or 2-(4-Fluorophenyl)-2-oxoacetamide.
Oxidation: 2-(4-Bromophenyl)acetic acid.
Reduction: 2-(4-Bromophenyl)-2-hydroxyacetamide.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of DNA synthesis and cell division .
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoacetamide
- 2-(4-Fluorophenyl)-2-oxoacetamide
- 2-(4-Iodophenyl)-2-oxoacetamide
Comparison: 2-(4-Bromophenyl)-2-oxoacetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may contribute to its higher potency in biological applications .
Biological Activity
2-(4-Bromophenyl)-2-oxoacetamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a bromophenyl group, which is known to enhance its pharmacological properties, and an oxoacetamide moiety that contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits unique characteristics due to the presence of the bromine atom, which can influence its interaction with biological targets and enhance its solubility in various environments.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenyl group enhances binding affinity through hydrophobic interactions, while the oxoacetamide moiety may facilitate hydrogen bonding with target biomolecules.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease pathways.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has been shown to be effective against drug-resistant strains of bacteria, such as Acinetobacter baumannii and Klebsiella pneumoniae.
Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
This compound | 25 | 18 |
Meropenem | 4 | 4 |
This table illustrates the comparative effectiveness of the compound against resistant pathogens, indicating its potential use in treating infections caused by multidrug-resistant bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.
Cell Line | IC50 (µM) | Effect |
---|---|---|
SH-SY5Y (Neuroblastoma) | 12 | Induces apoptosis |
MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
These findings indicate the compound's potential as a lead candidate for anticancer drug development .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against clinically isolated drug-resistant bacteria. The results indicated that modifications in the structure could enhance activity against specific pathogens, emphasizing the importance of structure-activity relationships (SAR) in drug design .
- Anticancer Activity : Another research effort focused on synthesizing analogs of this compound and assessing their anticancer properties. The study revealed that certain derivatives exhibited improved potency against cancer cell lines compared to the parent compound, highlighting the significance of chemical modifications in enhancing therapeutic efficacy .
Properties
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEVNHMPPZPHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622947 | |
Record name | 2-(4-Bromophenyl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69374-79-4 | |
Record name | 2-(4-Bromophenyl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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